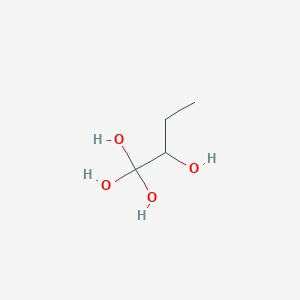![molecular formula C40H55ClN2O2 B14685380 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]- CAS No. 36283-84-8](/img/structure/B14685380.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is a complex organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, a chlorine atom, and two decyloxyphenylmethylene groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 2-chloro-1,4-phenylenediamine.
Reaction with Decyloxybenzaldehyde: The amino groups of the starting materials react with decyloxybenzaldehyde under acidic conditions to form the corresponding Schiff bases.
Cyclization: The Schiff bases undergo cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine: A simpler analog without the decyloxyphenylmethylene groups.
1,4-Benzenediamine, N-phenyl-: Contains a phenyl group instead of decyloxyphenylmethylene groups.
1,2-Benzenediamine, 4-chloro-: Similar structure but with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
36283-84-8 |
|---|---|
Molekularformel |
C40H55ClN2O2 |
Molekulargewicht |
631.3 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(4-decoxyphenyl)methylideneamino]phenyl]-1-(4-decoxyphenyl)methanimine |
InChI |
InChI=1S/C40H55ClN2O2/c1-3-5-7-9-11-13-15-17-29-44-37-24-19-34(20-25-37)32-42-36-23-28-40(39(41)31-36)43-33-35-21-26-38(27-22-35)45-30-18-16-14-12-10-8-6-4-2/h19-28,31-33H,3-18,29-30H2,1-2H3 |
InChI-Schlüssel |
VQLKKQMNLPHIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)





![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)



![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
